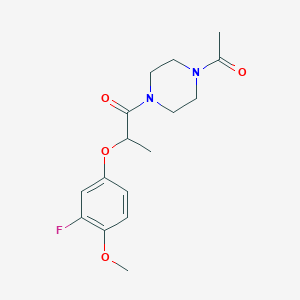
1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one is a synthetic organic compound that features a piperazine ring substituted with an acetyl group, a fluorine atom, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Ether Formation: The phenoxy group is introduced via a nucleophilic substitution reaction between a fluoro-methoxybenzene derivative and an appropriate alkoxide.
Final Coupling: The final step involves coupling the acetylated piperazine with the phenoxy derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one can undergo various chemical reactions:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-(4-Carboxypiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one.
Reduction: 1-(4-Hydroxyethylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the fluorine atom play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenoxy)propan-1-one: Lacks the fluorine atom, which may affect its binding affinity and specificity.
1-(4-Acetylpiperazin-1-yl)-2-(3-chloro-4-methoxyphenoxy)propan-1-one: Substitution of fluorine with chlorine can lead to different chemical and biological properties.
1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-hydroxyphenoxy)propan-1-one: The presence of a hydroxy group instead of a methoxy group can significantly alter its reactivity and interactions.
Uniqueness
1-(4-Acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one is unique due to the combination of its acetylated piperazine ring and the specific substitution pattern on the phenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(3-fluoro-4-methoxyphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-11(23-13-4-5-15(22-3)14(17)10-13)16(21)19-8-6-18(7-9-19)12(2)20/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGOGEBCYJWOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C)OC2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethoxycyclobutyl)-5-[(4-ethoxyphenyl)sulfamoyl]-N,2-dimethylbenzamide](/img/structure/B6972631.png)
![1-Methyl-3-[4-oxo-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]butyl]imidazolidine-2,4-dione](/img/structure/B6972644.png)

![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B6972661.png)
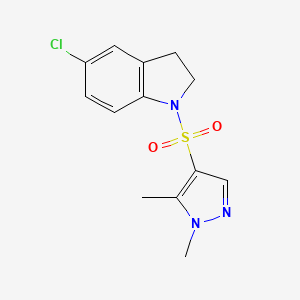
![2,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B6972683.png)
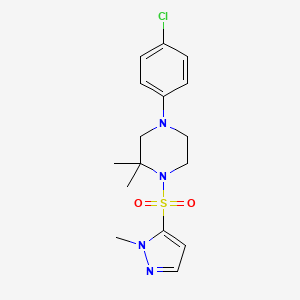
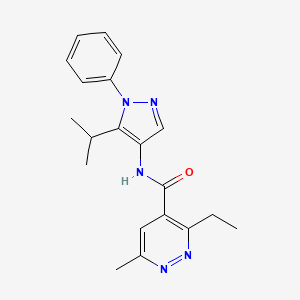
![N-[5-(2-methoxyethyl)-2-methylpyrazol-3-yl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B6972698.png)
![1-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B6972705.png)
![1-[4-[1-(Spiro[3.4]octan-3-ylamino)ethyl]phenyl]imidazolidin-2-one](/img/structure/B6972713.png)
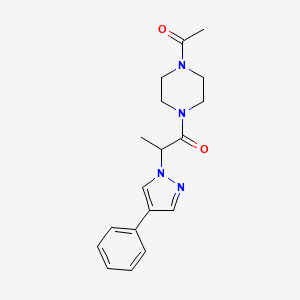
![2-[1-(4-Acetylpiperazin-1-yl)-1-oxopropan-2-yl]oxy-5-chlorobenzamide](/img/structure/B6972728.png)
